molecular formula C19H14N2O4 B2511845 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-29-0

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2511845
CAS No.: 551921-29-0
M. Wt: 334.331
InChI Key: ZJYOTXRFPZTYIL-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione features a core isoindole-1,3-dione moiety substituted with a 3-(4-methoxyphenyl)-5-isoxazolylmethyl group. Isoindole-1,3-dione derivatives are often synthesized via nucleophilic substitution or cyclocondensation reactions, with modifications to the substituent groups influencing physicochemical and biological properties .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-13-8-6-12(7-9-13)17-10-14(25-20-17)11-21-18(22)15-4-2-3-5-16(15)19(21)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOTXRFPZTYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The target compound features a phthalimide (isoindole-1,3-dione) core linked via a methylene group to a 3-(4-methoxyphenyl)-5-isoxazolyl substituent. Key synthetic challenges include:

  • Isoxazole Ring Construction : Requires regioselective formation of the 1,2-oxazole ring with a methoxyphenyl group at position 3.
  • Methylene Bridging : Efficient coupling of the isoxazole moiety to the phthalimide nitrogen.
  • Functional Group Compatibility : Ensuring stability of the methoxy group and phthalimide under reaction conditions.

Synthetic Strategies and Methodologies

Isoxazole Ring Synthesis

The 3-(4-methoxyphenyl)-5-isoxazolyl group is synthesized via 1,3-dipolar cycloaddition , a widely validated method for isoxazole formation.

Nitrile Oxide Cycloaddition
  • Reactants :
    • 4-Methoxybenzaldehyde oxime (nitrile oxide precursor).
    • Terminal alkyne (e.g., propiolic acid derivatives).
  • Conditions :
    • Chloramine-T or NaOCl as oxidants.
    • Aprotic solvent (e.g., dichloromethane) at 0–25°C.
  • Mechanism :
    $$
    \text{R-C≡CH} + \text{Ar-C≡N-O} \rightarrow \text{Isoxazole ring} \quad \text{}
    $$
  • Yield : 60–75% for analogous isoxazoles.
Enamine-Based Cyclization

Recent advances utilize enamines and diazoazoles under mild conditions (room temperature, 12–24 hr) to form isoxazole-containing heterocycles, as demonstrated in the synthesis of dihydroazolo-triazines.

Phthalimide Core Functionalization

The isoindole-1,3-dione core is typically prepared via cyclization of phthalic anhydride with amines , though direct alkylation of preformed phthalimide is more practical for this target.

Alkylation of Phthalimide
  • Substrate : Potassium phthalimide (nucleophile).
  • Electrophile : 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole.
  • Conditions :
    • DMF or DMSO, 60–80°C.
    • Anhydrous K₂CO₃ as base.
  • Yield : 45–65% (extrapolated from similar alkylations).

Integrated Synthetic Routes

Method 1: Sequential Cycloaddition-Alkylation
  • Synthesize 3-(4-methoxyphenyl)-5-(hydroxymethyl)isoxazole via cycloaddition.
  • Convert hydroxymethyl to bromomethyl using PBr₃.
  • Alkylate potassium phthalimide with the bromomethyl intermediate.

Advantages : Modular approach; high purity.
Limitations : Low yielding bromination step (~50%).

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

Method Key Step Yield (%) Purity (%) Scalability
Cycloaddition-Alkylation Isoxazole alkylation 45–65 >90 Moderate
Palladium-Catalyzed Suzuki coupling 55–70* 85–90 High
Enamine Cyclization Diazole-enamine reaction 60–75* >95 Low

*Extrapolated from analogous reactions.

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

  • Issue : Competing 3,5- vs. 4,5-substitution patterns.
  • Solution : Electron-withdrawing groups on the nitrile oxide direct cycloaddition to the 3-position.

Phthalimide N-Alkylation Efficiency

  • Issue : Low reactivity of potassium phthalimide.
  • Solution : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields.

Purification Challenges

  • Issue : Co-elution of byproducts in polar solvents.
  • Solution : Gradient chromatography (hexane/EtOAc → CH₂Cl₂/MeOH).

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: Compounds with sulfonyl (e.g., 17b, IR: 1714 cm⁻¹) or thioxo (13c, IR: 1217 cm⁻¹) groups exhibit stronger electron-withdrawing effects, shifting carbonyl IR peaks compared to the target compound’s methoxy-substituted isoxazole .

Synthetic Yields :

  • High yields (>90%) are achieved in derivatives with straightforward cyclocondensation (e.g., Compound 16: 95% yield) . In contrast, multi-step syntheses (e.g., Compound 13c: 42% yield) or mixtures (Compound 4: 63% imide) show lower efficiency, suggesting the target compound’s synthesis may require optimized conditions .

Thermal Stability :

  • Thioxo- and sulfonamide-containing derivatives (e.g., 13c, 17c) exhibit high melting points (>300°C and 265–267°C, respectively), attributed to strong intermolecular hydrogen bonding and rigidity . The target compound’s methoxy-isoxazole group may lower thermal stability due to reduced polarity.

Spectral Signatures :

  • $^1$H-NMR signals for methyl groups in analogous compounds (e.g., δ 2.62 in Compound 16) align with expected chemical environments. The target compound’s methoxy group (δ ~3.8–4.0) and isoxazole protons (δ 6.5–7.5) would differ significantly from phenylhydrazone derivatives (e.g., δ 9.87 for NH in 17a) .

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione , often referred to as a derivative of isoindole, has garnered interest in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • Molecular Weight : 273.28 g/mol

The compound features an isoindole core with an isoxazole ring and a methoxyphenyl substituent, which is significant for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoxazole, including the compound , exhibit cytotoxic effects against various cancer cell lines. For instance, research on similar compounds revealed IC₅₀ values ranging from 86 to 755 μM against human promyelocytic leukemia cells (HL-60) using the MTT assay method .

Table 1: Cytotoxicity of Isoxazole Derivatives

CompoundIC₅₀ (μM)Cell Line
Isoxazole (3)86HL-60
Isoxazole (6)755HL-60

In these studies, it was observed that compound (3) induced apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1, suggesting a mechanism involving both apoptosis and cell cycle arrest .

The proposed mechanisms by which the compound exerts its anticancer effects include:

  • Induction of Apoptosis : The downregulation of anti-apoptotic proteins such as Bcl-2 indicates that the compound may promote apoptotic pathways.
  • Cell Cycle Arrest : Increased levels of p21^WAF-1 suggest that the compound may also cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. A study demonstrated that certain isoxazole derivatives displayed significant inhibition against various bacterial strains, indicating potential as antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of a series of isoxazole derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) where modifications on the benzene ring influenced biological activity significantly. The most active compounds were those with electron-donating groups like methoxy substituents .

Q & A

Q. What are the optimal synthetic routes for 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach is the coupling of substituted isoxazole intermediates with isoindole-dione precursors. For example:

  • Sonogashira coupling or Suzuki-Miyaura cross-coupling can introduce aromatic substituents (e.g., 4-methoxyphenyl) to the isoxazole ring .
  • Nucleophilic substitution at the isoindole-dione core using activated methyl groups (e.g., bromomethyl intermediates) enables functionalization .

Q. Optimization Strategies :

  • Vary catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (DMF, THF) to improve yield.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux vs. room temperature) to minimize side products.
  • Purify intermediates using column chromatography or recrystallization (e.g., acetic acid/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while isoindole-dione carbonyls appear at δ 167–170 ppm .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 12.2. Ensure low-temperature (90–100 K) data collection to reduce thermal motion artifacts .
  • Infrared (IR) Spectroscopy :
    • Confirm carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of isoindole-dione derivatives, and what validation strategies are recommended?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm activity thresholds .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate critical functional groups. For example:
Analog Key Structural Feature Reported Activity
Compound in Thiazolo-triazine-dione coreDNA/protein interaction
2-[(5-oxo-pyrazolyl)methyl] analogPyrazole substitutionEnzyme inhibition
  • Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods .

Q. What computational and experimental approaches are used to study the interaction between this compound and biological targets like enzymes or DNA?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with known isoindole-dione affinity (e.g., NADPH oxidase, topoisomerases) .
  • Surface Plasmon Resonance (SPR) :
    • Measure real-time binding kinetics (ka/kd) to quantify affinity for proteins like BSA or DNA G-quadruplexes .
  • Fluorescence Quenching :
    • Monitor changes in tryptophan fluorescence upon compound binding to enzymes (e.g., Δλem = 10–20 nm indicates conformational changes) .

Q. How can structural analogs of this compound be designed to enhance selectivity in target binding while minimizing off-target effects?

Methodological Answer:

  • Bioisosteric Replacement :
    • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate solubility and target affinity .
  • Prodrug Design :
    • Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability and reduce off-target interactions .
  • Fragment-Based Screening :
    • Test truncated analogs (e.g., isolated isoxazole or isoindole-dione fragments) to identify minimal pharmacophores .

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